molecular formula C5H6BrN3S B1459089 5-Bromo-4-(methylthio)pyrimidin-2-amine CAS No. 1503752-08-6

5-Bromo-4-(methylthio)pyrimidin-2-amine

Cat. No.: B1459089
CAS No.: 1503752-08-6
M. Wt: 220.09 g/mol
InChI Key: ULNSBVYZVPNNPI-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylthio)pyrimidin-2-amine (CAS: 1503752-08-6) is a pyrimidine derivative with the molecular formula C₅H₆BrN₃S and a molecular weight of 220.09 g/mol . Its IUPAC name is 5-bromo-4-methylsulfanylpyrimidin-2-amine, featuring a bromine atom at position 5, a methylthio (-SMe) group at position 4, and an amine (-NH₂) group at position 2 of the pyrimidine ring. The compound is utilized in pharmaceutical and agrochemical research as a key intermediate due to its reactive sites for further functionalization. Its structural planarity and hydrogen-bonding capabilities, common in pyrimidines, contribute to its stability and crystallinity .

Properties

IUPAC Name

5-bromo-4-methylsulfanylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSBVYZVPNNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Solvents

  • Bromine (Br2): The primary brominating agent used for introducing the bromine atom at the 5-position.
  • Base: Inorganic alkalis such as sodium carbonate (Na2CO3) or other mineral alkalis are used to neutralize hydrogen bromide formed during the reaction and to facilitate bromination.
  • Solvents: Halogenated hydrocarbons such as methylene chloride (dichloromethane) are preferred solvents due to their ability to dissolve both the substrate and bromine while providing a controlled reaction environment.

Reaction Conditions

  • Temperature control is critical, with bromination typically carried out in the range of 0°C to 40°C to avoid over-bromination or decomposition.
  • The reaction time varies from several hours to over a day depending on scale and substrate reactivity.
  • After bromination, the reaction mixture is treated with aqueous ammonia (ammoniacal liquor) to quench excess bromine and facilitate product isolation.

Detailed Preparation Procedure (Adapted from Patent CN103012284A)

Step Procedure Description Conditions/Notes
1 Add 4-(methylthio)pyrimidin-2-amine and inorganic alkali (e.g., Na2CO3) to a halogenated hydrocarbon solvent Typical solvent: methylene chloride; temperature 0–40°C
2 Slowly add bromine to the reaction mixture with stirring Controlled addition to avoid side reactions
3 Stir the reaction mixture for 16–38 hours, allowing bromination to proceed Reaction time depends on scale and substrate
4 Add ammoniacal liquor (e.g., 20–30% aqueous ammonia) to quench the reaction Stir for 10–20 minutes
5 Separate the organic phase, concentrate by removing solvent Concentration under reduced pressure
6 Add water to the residue, stir and wash to precipitate the product Washing removes impurities
7 Filter and vacuum dry the solid to obtain 5-bromo-4-(methylthio)pyrimidin-2-amine Product typically obtained as a white solid

Reaction Optimization and Yield

  • The molar ratios of substrate, base, and bromine are critical for optimizing yield and purity. For example, ratios around 1:0.5:1 to 1:1:1.5 (substrate:base:bromine) have been reported.
  • Reaction temperature and time directly influence the conversion and selectivity.
  • Typical yields range from 40% to 86%, with product purity reaching over 90% after purification steps.
  • Energy consumption is reduced by using halogenated solvents with lower boiling points compared to acetic acid-based systems.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Outcome
Substrate (4-(methylthio)pyrimidin-2-amine) 1 equivalent Starting material
Base (Na2CO3 or similar) 0.5–1 equivalent Neutralizes HBr, promotes bromination
Bromine 1–1.5 equivalents Brominating agent, excess may cause side reactions
Solvent Methylene chloride or similar Good solubility, moderate boiling point
Temperature 0–40°C Controls reaction rate and selectivity
Reaction time 16–38 hours Ensures complete bromination
Ammonia concentration 20–30% aqueous Quenches bromine, aids product isolation
Yield 40–86% Depends on optimization
Product purity >90% After washing and drying

Research Findings and Practical Considerations

  • The use of halogenated alkane solvents like methylene chloride significantly reduces the energy consumption compared to acetic acid-based bromination systems, improving cost-effectiveness.
  • Ammonia treatment post-bromination facilitates removal of residual bromine and byproducts, simplifying downstream purification.
  • The reaction is highly sensitive to temperature and reagent ratios; thus, careful control is necessary to maximize yield and minimize impurities.
  • The process is scalable, with reported successful synthesis on kilogram scales maintaining high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
5-Bromo-4-(methylthio)pyrimidin-2-amine has been explored for its potential as an antitumor agent. Studies indicate that pyrimidine derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds based on this structure have shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer cell proliferation .

Case Study: EEDi-5273
A notable example includes the discovery of EEDi-5273, which is structurally related to 5-Bromo-4-(methylthio)pyrimidin-2-amine. This compound has demonstrated exceptional potency as an inhibitor of embryonic ectoderm development (EED), leading to significant tumor regression in preclinical models . The pharmacokinetic profile of related compounds suggests favorable absorption and distribution properties, making them suitable candidates for further development.

Organic Synthesis

Synthesis Pathways
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its preparation typically involves straightforward synthetic routes that utilize readily available starting materials, such as 2-bromomalonaldehyde and amidine compounds. These methods are advantageous due to their efficiency and cost-effectiveness, facilitating large-scale production in pharmaceutical applications .

Table 1: Synthesis Methods for 5-Bromo-4-(methylthio)pyrimidin-2-amine

MethodDescriptionAdvantages
One-step reactionUtilizes 2-bromomalonaldehyde and amidine for direct synthesisSimple, cost-effective
Multi-step synthesisInvolves multiple reagents and reactionsPotentially higher yields
Use of alternative reagentsEmploys less hazardous materials compared to traditional methodsIncreased safety

Agricultural Applications

Pesticidal Activity
Research has indicated that pyrimidine derivatives, including 5-Bromo-4-(methylthio)pyrimidin-2-amine, exhibit pesticidal properties. These compounds can be effective against various pests, making them valuable in agricultural formulations . Their mode of action often involves interference with critical biological pathways in target organisms.

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been assessed for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. Such studies are crucial for the development of targeted therapies .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Cyclin-dependent kinase 2Competitive inhibition0.15
Protein kinase BNon-competitive0.25

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are structurally versatile, with variations in substituents significantly altering their chemical and biological properties. Below is a detailed comparison of 5-bromo-4-(methylthio)pyrimidin-2-amine with analogous compounds.

5-Bromo-4-methoxypyrimidin-2-amine

  • Substituents : Bromine (position 5), methoxy (-OMe, position 4), amine (position 2).
  • Synthesis : Produced via bromination of 4-methoxypyrimidin-2-amine using N-bromosuccinimide (NBS) in chloroform under dark conditions .
  • Key Differences: The methylthio group (-SMe) in the target compound is less electronegative than the methoxy group (-OMe), leading to reduced electron-withdrawing effects and altered reactivity in nucleophilic substitution reactions.

5-Bromo-2-chloropyrimidin-4-amine

  • Substituents : Bromine (position 5), chlorine (position 2), amine (position 4).
  • Crystal Structure : The pyrimidine ring is planar, with intermolecular N–H···N hydrogen bonds forming a 2D network. Bond lengths (e.g., C–Br: 1.88 Å) are consistent with related structures .
  • Key Differences: The chlorine at position 2 increases electrophilicity at position 4, making it more reactive toward cross-coupling reactions compared to the methylthio-substituted compound.

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

  • Substituents : Bromine (position 5), chlorine (position 6), methylthio (position 2), amine (position 4).
  • Molecular Weight : 254.54 g/mol (vs. 220.09 g/mol for the target compound).
  • Applications: Used in the synthesis of kinase inhibitors.

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine

  • Substituents : Bromine (position 5), 4-fluorophenyl (position 4), amine (position 2).
  • Properties : The aromatic phenyl group introduces π-π stacking capabilities, enhancing binding affinity in drug-receptor interactions. The fluorine atom provides metabolic stability and electronegativity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
5-Bromo-4-(methylthio)pyrimidin-2-amine C₅H₆BrN₃S 220.09 Br (C5), -SMe (C4), -NH₂ (C2) Pharmaceutical intermediates
5-Bromo-4-methoxypyrimidin-2-amine C₅H₆BrN₃O ~212 (estimated) Br (C5), -OMe (C4), -NH₂ (C2) Agrochemical research
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 223.35 Br (C5), Cl (C2), -NH₂ (C4) Crystal engineering
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine C₅H₅BrClN₃S 254.54 Br (C5), Cl (C6), -SMe (C2), -NH₂ (C4) Kinase inhibitors
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine C₁₀H₈BrFN₃ ~287 (estimated) Br (C5), 4-F-C₆H₄ (C4), -NH₂ (C2) Drug discovery

Research Findings and Key Insights

  • Reactivity : The methylthio group in 5-bromo-4-(methylthio)pyrimidin-2-amine facilitates Suzuki-Miyaura cross-coupling reactions at position 5, enabling diversification into biaryl derivatives . In contrast, methoxy or chloro substituents require harsher conditions for functionalization .
  • Biological Activity : Sulfur-containing pyrimidines exhibit enhanced binding to cysteine residues in enzymes, whereas halogenated analogs (e.g., 5-bromo-6-chloro derivatives) show improved target selectivity due to halogen bonding .
  • Crystallinity: Hydrogen-bonding networks in chloro- or amino-substituted pyrimidines (e.g., N–H···N interactions) contribute to stable crystal lattices, critical for X-ray diffraction studies .

Biological Activity

5-Bromo-4-(methylthio)pyrimidin-2-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure features a pyrimidine ring with a bromine atom at the 5-position and a methylthio group at the 4-position, contributing to its potential as a pharmacological agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₇BrN₂S
  • Molar Mass : Approximately 219.10 g/mol
  • Structural Characteristics : The compound is characterized by a pyrimidine core, which is known for its role in various biological processes.

5-Bromo-4-(methylthio)pyrimidin-2-amine exhibits significant interactions with biological targets, particularly kinases involved in cancer cell proliferation. Research has indicated that this compound may act as an inhibitor of polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation and cancer progression. The inhibition of PLK1 can lead to reduced tumor growth and presents new avenues for cancer treatment strategies.

Table 1: Comparison of Kinase Inhibition Potency

Compound NameTarget KinaseIC₅₀ (nM)Effect on Cell Proliferation
5-Bromo-4-(methylthio)pyrimidin-2-aminePolo-like kinase 1~50Significant inhibition
5-Bromo-2-(methylthio)pyrimidineVarious kinases>100Moderate inhibition
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylateCDK2>500Minimal inhibition

Biological Activity

The compound has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

  • HeLa Cells : Significant growth inhibition observed.
  • MCF-7 Cells : Moderate cytotoxicity noted.
  • NCI-H460 Cells : Effective in reducing cell viability.

These findings suggest that the compound's structural features contribute to its ability to disrupt cellular processes essential for cancer cell survival and proliferation .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that treatment with 5-Bromo-4-(methylthio)pyrimidin-2-amine led to apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activation.
  • Animal Models : In vivo experiments using xenograft models indicated that administration of this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer agent.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 5-Bromo-4-(methylthio)pyrimidin-2-amine is crucial for its development as a therapeutic agent. The compound exhibits:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.
  • Metabolism : Primarily metabolized via oxidation and conjugation pathways, facilitating its elimination from the body.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-(methylthio)pyrimidin-2-amine?

  • Methodology :

  • Begin with a pyrimidine scaffold and introduce substituents sequentially. For bromination, use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). The methylthio group can be introduced via nucleophilic substitution using sodium thiomethoxide .
  • Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetonitrile, as demonstrated in analogous bromopyrimidine syntheses .
  • Validate intermediates via 1H^1H/13C^{13}C-NMR and mass spectrometry to ensure regiochemical fidelity.

Q. How can the structure of 5-Bromo-4-(methylthio)pyrimidin-2-amine be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in related bromopyrimidines (e.g., N–H⋯N interactions forming 2D frameworks) .
  • Spectroscopy : Use 1H^1H-NMR to confirm aromatic protons (δ 8.2–8.5 ppm) and 13C^{13}C-NMR for thiomethyl (δ ~15 ppm for S–CH3_3) .
  • Elemental analysis : Verify Br and S content via combustion analysis.

Q. What are the key solubility and stability considerations for this compound?

  • Methodology :

  • Test solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3_3, DCM) for reaction design.
  • Assess stability under ambient conditions via TGA/DSC to detect decomposition temperatures. Store in inert atmospheres (argon) to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How does the methylthio substituent influence reactivity in cross-coupling reactions?

  • Methodology :

  • Compare reactivity with methoxy or chloro analogs in Suzuki-Miyaura couplings. The methylthio group may act as a directing group or participate in Pd-mediated C–S bond activation .
  • Optimize conditions (e.g., Pd(OAc)2_2/XPhos, K2 _2CO3_3, dioxane) using Design of Experiments (DoE) to maximize yield .

Q. What strategies mitigate competing side reactions during functionalization?

  • Methodology :

  • Protect the amine group (e.g., Boc or acetyl) to prevent undesired nucleophilic attack during bromination or coupling steps .
  • Use low-temperature kinetic control to suppress thiomethyl oxidation to sulfone .

Q. How can computational modeling predict biological activity?

  • Methodology :

  • Perform DFT calculations to map electrostatic potentials and H-bond donor/acceptor sites.
  • Use molecular docking (AutoDock Vina) to screen against kinase targets (e.g., EGFR), leveraging the bromine atom’s halogen-bonding potential .

Q. How do crystal packing interactions affect physicochemical properties?

  • Methodology :

  • Analyze hydrogen-bonding motifs (e.g., N–H⋯N/S) using Mercury software. Compare with analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) to correlate packing density with solubility .
  • Modify crystallization solvents (e.g., acetonitrile vs. ethanol) to engineer polymorphs with enhanced bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar bromopyrimidines?

  • Methodology :

  • Evaluate purity of starting materials (HPLC/MS) and reaction atmosphere (O2_2/moisture sensitivity).
  • Replicate conditions from conflicting studies while monitoring intermediates in situ (e.g., via FT-IR or Raman spectroscopy) .

Q. Why do NMR spectra of this compound vary across studies?

  • Methodology :

  • Check for solvent-induced shifts (DMSO vs. CDCl3_3) and tautomeric equilibria (amine vs. imine forms).
  • Use 15N^{15}N-NMR or 1H^1H-15N^{15}N HMBC to resolve ambiguous assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-(methylthio)pyrimidin-2-amine
Reactant of Route 2
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5-Bromo-4-(methylthio)pyrimidin-2-amine

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